molecular formula C22H22Cl2N2O2 B3870908 3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B3870908
M. Wt: 417.3 g/mol
InChI Key: DIYTZBFIDBBZGQ-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a dichlorophenyl group, and a pyrrolidine-2,5-dione moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a Friedel-Crafts acylation reaction.

    Formation of the Pyrrolidine-2,5-dione Moiety: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the dichlorophenyl group.

    3-(4-Benzylpiperidin-1-yl)-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione: Has a different substitution pattern on the phenyl ring.

    3-(4-Benzylpiperidin-1-yl)-1-(3,4-difluorophenyl)pyrrolidine-2,5-dione: Contains fluorine instead of chlorine atoms.

Uniqueness

3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzylpiperidine and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O2/c23-18-7-6-17(13-19(18)24)26-21(27)14-20(22(26)28)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13,16,20H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYTZBFIDBBZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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